N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14750867
Molecular Formula: C17H20N6O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N6O3 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[2-(3-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H20N6O3/c24-14-4-1-3-13(11-14)21-15(25)12-20-17(26)23-9-7-22(8-10-23)16-18-5-2-6-19-16/h1-6,11,24H,7-10,12H2,(H,20,26)(H,21,25) |
| Standard InChI Key | YQXLTUIESDEUBP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)O |
Introduction
N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a piperazine ring, a pyrimidine moiety, and a hydroxyphenyl group. This compound has been studied for its potential biological activities, particularly in the context of neuropharmacology.
Synthesis
The synthesis of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for improving yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological Activity
This compound exhibits potential as a ligand for various receptors, including dopamine and serotonin receptors. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, which may lead to therapeutic applications in treating psychiatric disorders. The hydroxyphenyl group is often associated with increased potency and selectivity in receptor binding.
Potential Applications
N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has promising applications in medicinal chemistry and pharmacology. Its ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for various neurological and psychiatric conditions, including depression and anxiety disorders.
Comparison with Related Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-(pyrimidin-2-yl)piperazine | Contains only piperazine and pyrimidine | Lacks hydroxyphenyl and carboxamide groups |
| N-{2-[4-(chlorophenyl)amino]-2-oxoethyl}-piperazine | Similar backbone but different substituents | Chlorophenyl instead of hydroxyphenyl |
| 3-hydroxy-N-(pyrimidin-4-yl)benzamide | Benzamide derivative | Lacks piperazine ring |
These compounds highlight the unique structural features of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, particularly its combination of piperazine, pyrimidine, and hydroxyphenyl functionalities, which may contribute to its distinctive biological activity.
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